molecular formula C22H22N2O3 B11950590 N-(2-Ethoxy-4-nitrophenyl)dibenzylamine CAS No. 85896-09-9

N-(2-Ethoxy-4-nitrophenyl)dibenzylamine

Cat. No.: B11950590
CAS No.: 85896-09-9
M. Wt: 362.4 g/mol
InChI Key: KUUVJVCDGHFMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxy-4-nitrophenyl)dibenzylamine is an organic compound with the molecular formula C22H22N2O3 It is characterized by the presence of an ethoxy group, a nitro group, and a dibenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-4-nitrophenyl)dibenzylamine typically involves the reaction of 2-ethoxy-4-nitroaniline with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-4-nitrophenyl)dibenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Ethoxy-4-nitrophenyl)dibenzylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-4-nitrophenyl)dibenzylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethoxy-4-nitrophenyl)-N-(phenylmethyl)benzenemethanamine
  • N-(2-Methoxy-4-nitrophenyl)dibenzylamine
  • N-(2-Ethoxy-4-aminophenyl)dibenzylamine

Uniqueness

N-(2-Ethoxy-4-nitrophenyl)dibenzylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

85896-09-9

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N,N-dibenzyl-2-ethoxy-4-nitroaniline

InChI

InChI=1S/C22H22N2O3/c1-2-27-22-15-20(24(25)26)13-14-21(22)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3

InChI Key

KUUVJVCDGHFMMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.